Methyl 7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Methyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a2,3-d]pyrimidine-3-carboxylate: is a complex organic compound with the molecular formula C19H16N4O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and ketones under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The exact methods can vary depending on the specific requirements and applications of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce imino groups to amines.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce amine derivatives .
Scientific Research Applications
Methyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Furylmethyl)-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 1-(2-Furylmethyl)-2-imino-8-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
Uniqueness
Methyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate is unique due to its specific structural features, such as the presence of the furan ring and the imino group.
Biological Activity
Methyl 7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound notable for its unique triazatricyclo structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities attributed to the presence of the furan ring and imino group.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- Functional Groups : Furan ring, imino group, carboxylate group.
The unique arrangement of these functional groups contributes to its reactivity and biological properties.
Anticancer Properties
Research indicates that compounds with structural similarities to methyl 7-[(furan-2-yl)methyl]-6-imino have demonstrated anticancer activity . For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Furocoumarin | Furan ring | Anticancer |
Triazine Derivative | Triazine core | Antimicrobial |
Alkaloids | Nitrogen-containing rings | Antiinflammatory |
The presence of the furan moiety is particularly significant as it enhances the compound's interaction with biological macromolecules such as DNA and proteins, potentially leading to apoptosis in cancer cells.
Antimicrobial Activity
The compound has shown promising antimicrobial properties in preliminary studies. The triazine core is known for its ability to inhibit bacterial growth by interfering with microbial cell division and metabolism. This activity may be attributed to the compound's ability to disrupt nucleic acid synthesis in microorganisms .
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Studies suggest that methyl 7-[(furan-2-yl)methyl]-6-imino may interact with:
- DNA : Intercalation into DNA strands leading to disruption of replication.
- Proteins : Binding to specific protein targets which may alter their function or stability.
Case Studies
-
Anticancer Activity in Cell Lines :
A study conducted on various cancer cell lines demonstrated that methyl 7-[(furan-2-yl)methyl]-6-imino significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to increased apoptotic markers such as caspase activation and PARP cleavage. -
Antimicrobial Efficacy :
In vitro tests against Escherichia coli and Staphylococcus aureus indicated that the compound exhibits a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting effective antimicrobial activity comparable to standard antibiotics .
Synthesis and Chemical Reactivity
The synthesis of methyl 7-[(furan-2-yl)methyl]-6-imino typically involves multi-step organic synthesis techniques that require careful control of reaction conditions:
- Oxidation : The furan ring can be oxidized to enhance reactivity.
- Substitution Reactions : Nucleophilic substitutions at the furan ring or triazatricyclo framework can yield derivatives with enhanced biological activity.
Properties
Molecular Formula |
C19H16N4O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C19H16N4O4/c1-11-5-3-7-22-16(11)21-17-14(18(22)24)9-13(19(25)26-2)15(20)23(17)10-12-6-4-8-27-12/h3-9,20H,10H2,1-2H3 |
InChI Key |
DDBMDXVXDKTKRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)OC |
Origin of Product |
United States |
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